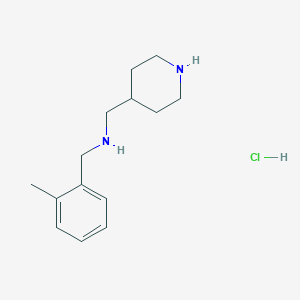

(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Description

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYECWFDWBDJODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Reaction Conditions

Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), methanol, or acetonitrile are commonly used to facilitate nucleophilic substitution and reductive amination steps.

Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) for hydrogenation steps, bases like potassium carbonate (K₂CO₃) for deprotonation, and reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for reductive amination.

Temperature: Reactions are typically conducted under reflux or mild heating (20–110°C) to optimize yields without decomposing sensitive intermediates.

Detailed Preparation Methods

Benzylation of Piperidine Nitrogen

The initial step involves alkylation of piperidine nitrogen with 2-methylbenzyl chloride or bromide. The reaction proceeds via nucleophilic substitution under reflux conditions in solvents like ethanol or methanol, often with a base to scavenge the released halide.

| Parameter | Typical Conditions |

|---|---|

| Starting Materials | Piperidine, 2-methylbenzyl chloride/bromide |

| Solvent | Ethanol, Methanol, or THF |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | Reflux (78–110°C) |

| Reaction Time | 6–12 hours |

| Yield | 75–90% (dependent on purity of reagents) |

This step yields N-(2-methylbenzyl)piperidine intermediates, which are purified by extraction and recrystallization.

Introduction of the 4-Methylamine Group

The 4-position functionalization is commonly achieved via reductive amination or alkylation of a piperidin-4-one or piperidin-4-ylmethyl intermediate.

Reductive Amination: Reaction of 1-(2-methylbenzyl)piperidin-4-one with methylamine or ammonia in the presence of reducing agents such as NaBH₃CN or catalytic hydrogenation (H₂ with Pd/C or Raney nickel) under mild acidic conditions.

Alkylation: Alternatively, alkylation of 4-piperidinemethanol derivatives with methylamine under controlled conditions.

| Parameter | Typical Conditions |

|---|---|

| Starting Materials | N-(2-methylbenzyl)piperidin-4-one, methylamine |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or H₂/Pd-C |

| Solvent | Methanol, Acetic acid/methanol mixture |

| Temperature | 0–50°C |

| Reaction Time | 4–24 hours |

| Yield | 80–95% |

Hydrochloride Salt Formation

The free base amine is converted to its hydrochloride salt by treatment with HCl gas or aqueous HCl solution, often in an organic solvent like ethyl acetate or isopropanol, followed by crystallization.

| Parameter | Typical Conditions |

|---|---|

| Reagent | HCl gas or aqueous HCl (1–6 M) |

| Solvent | Ethyl acetate, isopropanol |

| Temperature | Ambient to 40°C |

| Reaction Time | 1–3 hours |

| Yield | >95% (as crystalline hydrochloride salt) |

Industrial-Scale Preparation and Optimization

Industrial synthesis emphasizes scalability, safety, and cost-effectiveness. Key features include:

Continuous Flow Reactors: For controlled alkylation and reductive amination, improving heat and mass transfer.

Catalyst Selection: Use of noble metal catalysts (Pd/C, PtO₂) under mild hydrogen pressure (10–50 psi) for efficient reductive amination.

Solvent Recycling: Utilization of solvent mixtures (methanol/acetic acid) that facilitate catalyst activity and are amenable to recovery.

Purification: Crystallization and high-performance liquid chromatography (HPLC) ensure purity >98%, critical for pharmaceutical applications.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzylation | Piperidine + 2-methylbenzyl chloride, K₂CO₃, EtOH, reflux | 75–90 | Base scavenges halide; mild reflux |

| Reductive Amination | N-benzylpiperidin-4-one + methylamine, NaBH₃CN, MeOH, 0–50°C | 80–95 | Mild acidic conditions improve selectivity |

| Salt Formation | Free base + HCl (aq or gas), EtOAc, RT | >95 | Crystallization improves stability |

Research Findings and Analytical Characterization

NMR Spectroscopy: ^1H NMR confirms benzyl and piperidine ring protons; characteristic shifts for methyl group at ~2.3 ppm and methylene protons adjacent to nitrogen at ~3.0–3.5 ppm.

Mass Spectrometry: Molecular ion peak consistent with expected molecular weight of (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine.

Purity Assessment: HPLC with C18 columns and acetonitrile/water gradients routinely yield >98% purity.

Stereochemical Considerations: While the compound may be achiral, if chiral centers are present, chiral HPLC or polarimetry is employed to confirm enantiomeric excess.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in reactions driven by its primary amine, secondary amine (piperidine), and benzyl-methyl substituent. Key reaction types include:

Nucleophilic Substitution

The piperidine nitrogen and primary amine group act as nucleophiles in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) to form quaternary ammonium salts .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Oxidation and Reduction

-

Oxidation : The benzylic methyl group undergoes oxidation with KMnO/HSO to yield a carboxylic acid derivative .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces imine intermediates generated during reductive amination .

Reductive Amination

Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH or NaBHCN to form secondary amines .

Reaction Conditions and Reagents

Mechanistic Insights

-

Alkylation : Proceeds via an S2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide .

-

Oxidation : The benzylic position is oxidized through a radical intermediate, stabilized by the adjacent aromatic ring .

-

Reductive Amination : Imine formation followed by borohydride reduction, with stereochemistry influenced by the piperidine ring’s conformation .

Comparative Reactivity of Piperidine Derivatives

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| (2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine | Enhanced electrophilic substitution at the para position due to fluorine’s −I effect. | Fluorine substituent alters electronic density. |

| 1-(3-Methylbenzyl)piperidin-4-ylmethanol | Methanol group undergoes esterification; lower basicity due to hydroxyl group. | Hydroxyl group introduces polar reactivity. |

Analytical Characterization

Reaction products are characterized using:

Scientific Research Applications

(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Piperidine Derivatives

*Estimated based on molecular formula C₁₂H₁₇Cl₃N₂ .

Key Differences and Implications

Substituent Effects on Lipophilicity: The 2-methyl-benzyl group in the target compound increases lipophilicity compared to chloro-substituted analogs (e.g., 4-chloro or 2,5-dichloro derivatives). This may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Biological Activity Trends :

- Chlorine substituents are often associated with enhanced receptor binding affinity in piperidine derivatives. For example, 1-(4-chloro-benzyl)-piperidin-4-ylamine HCl may exhibit stronger interactions with serotonin or dopamine receptors compared to methyl-substituted analogs .

- The oxazolylmethyl derivative introduces a heterocyclic ring, which could modulate selectivity for specific enzymatic targets (e.g., kinases or GPCRs) .

Synthetic Utility :

- The 2-methyl-benzyl group may offer steric hindrance advantages in synthesis, reducing undesired side reactions compared to bulkier dichloro derivatives .

- Discontinued analogs (e.g., Bis-(2-methyl-benzyl)-piperidin-4-ylmethyl-amine HCl) highlight challenges in scalability or stability, suggesting the target compound’s formulation may require optimization .

Research Findings and Limitations

- Limited Empirical Data: While structural analogs like the 2,5-dichloro derivative (CAS 1261233-70-8) are documented with typical specifications (e.g., purity >95%), detailed pharmacological or pharmacokinetic data for the target compound remain scarce .

- Heterocyclic Modifications : The oxazolylmethyl variant (CAS 1803599-54-3) demonstrates the impact of heterocycle integration on molecular weight and solubility, suggesting avenues for further structural diversification .

Biological Activity

(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Classification

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The structural characteristics of this compound allow it to interact with various biological targets, influencing its activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : The compound may act as an antagonist or inverse agonist at specific receptors, potentially influencing neurotransmitter systems and cellular signaling pathways .

- Cellular Effects : It has been observed that piperidine derivatives can modulate cellular metabolism, gene expression, and cell signaling, particularly affecting pathways related to oxidative stress and apoptosis.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects on various cancer cell lines, suggesting potential applications in oncology .

- Neuroprotective Effects : Research indicates that piperidine derivatives might offer neuroprotective benefits by modulating cholinergic activity and reducing oxidative stress .

Table 1: Biological Activities of Related Piperidine Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | AChE Inhibition | 1.50 | |

| Compound B | Antiproliferative | 19.9 - 75.3 | |

| Compound C | Neuroprotective | 12.5 |

Case Studies

- Neuroprotective Study : A study investigated the effects of a piperidine derivative on neurodegenerative models. The compound reduced neuronal cell death by inhibiting AChE activity and modulating oxidative stress markers, demonstrating its potential for treating Alzheimer's disease .

- Anticancer Research : In vitro studies on cancer cell lines showed that this compound exhibited significant growth inhibition, with IC50 values indicating moderate potency against breast and ovarian cancer cells .

Pharmacokinetics

Pharmacokinetic studies suggest that the presence of specific functional groups in piperidine derivatives can affect their absorption, distribution, metabolism, and excretion (ADME) profiles. The lipophilicity and metabolic stability are crucial for determining bioavailability and therapeutic efficacy.

Q & A

Q. What are the recommended safety protocols for handling (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride in laboratory settings?

Researchers should adhere to safety data sheets (SDS) guidelines, including:

- Use of personal protective equipment (PPE): lab coats, gloves, and eye protection.

- Proper ventilation (fume hoods) to avoid inhalation .

- Emergency measures: immediate rinsing for eye/skin contact and medical attention for ingestion .

- Storage in labeled, airtight containers away from incompatible substances .

Q. What synthetic routes are commonly used to prepare this compound?

Typical methods include:

- Mannich reactions : Using formaldehyde, primary/secondary amines, and ketones under acidic conditions (e.g., phenethylamine hydrochloride in ) .

- Salt formation : Freebase conversion to hydrochloride via HCl gas or aqueous HCl, followed by recrystallization .

- Purification via column chromatography or HPLC to isolate intermediates and final products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., piperidine ring protons and benzyl substituents) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities (e.g., residual solvents or byproducts) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., 295.79 g/mol in ) .

- X-ray crystallography : Optional for absolute stereochemical determination .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Design of Experiments (DOE) : Use split-plot designs (as in ) to test variables like temperature, solvent polarity, and catalyst loading .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .

- Scale-up adjustments : Address mass transfer limitations by optimizing stirring rates and solvent volumes .

Q. How should contradictions in reported bioactivity data (e.g., receptor binding affinities) be resolved?

- Controlled replication : Standardize assay conditions (pH, temperature, cell lines) to minimize variability .

- Meta-analysis : Compare datasets across studies to identify outliers or methodological discrepancies .

- Theoretical alignment : Reconcile results with computational models (e.g., molecular docking) to validate binding hypotheses .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Long-term ecosystem studies : Track degradation products in soil/water matrices, as in Project INCHEMBIOL (), using LC-MS/MS for detection .

- Biotic/abiotic transformation assays : Expose the compound to UV light, microbial cultures, or hydrolytic conditions to assess stability .

- Trophic transfer studies : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How can structure-activity relationships (SAR) guide the development of derivatives with enhanced pharmacological properties?

- Substituent variation : Modify the benzyl or piperidine groups (e.g., halogenation or methoxy substitutions) to alter lipophilicity and target affinity .

- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability) and in silico tools (ADMET predictors) to optimize bioavailability .

- Crystallographic studies : Resolve ligand-receptor complexes to identify critical binding motifs .

Q. What methodologies address discrepancies in cytotoxicity data across different cell lines?

- Transcriptomic profiling : Compare gene expression in sensitive vs. resistant cell lines to identify resistance mechanisms .

- Dose-response normalization : Adjust for variations in cell viability assays (e.g., MTT vs. ATP-based assays) .

- Synergistic studies : Test combinatorial effects with known chemotherapeutic agents to contextualize potency .

Methodological Considerations

- Theoretical frameworks : Align experimental design with established models (e.g., receptor theory or QSAR) to ensure hypothesis-driven research .

- Data validation : Use orthogonal analytical methods (e.g., NMR + MS) to confirm compound identity and purity .

- Environmental risk assessment : Integrate OECD guidelines for ecotoxicity testing with site-specific exposure models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.